molecular formula C14H20ClN B13971816 1-Benzyl-4-chloro-3,5-dimethylpiperidine

1-Benzyl-4-chloro-3,5-dimethylpiperidine

Cat. No.: B13971816
M. Wt: 237.77 g/mol
InChI Key: LWVSHNGSJRTVAM-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-3,5-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of 1-Benzyl-4-chloro-3,5-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, benzyl chloride, and appropriate chlorinating and methylating agents.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atoms on the piperidine ring with benzyl, chloro, and dimethyl groups.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-chloro-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-Benzyl-4-chloro-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloro-3,5-dimethylpiperidine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

1-benzyl-4-chloro-3,5-dimethylpiperidine

InChI

InChI=1S/C14H20ClN/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3

InChI Key

LWVSHNGSJRTVAM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1Cl)C)CC2=CC=CC=C2

Origin of Product

United States

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